molecular formula C12H19N5O3S B12765295 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 152537-74-1

1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No.: B12765295
CAS No.: 152537-74-1
M. Wt: 313.38 g/mol
InChI Key: GJECKACUXLGNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a propyl chain, with additional functional groups that contribute to its reactivity and utility in research and industry.

Preparation Methods

The synthesis of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates, such as triazolo and pyridazin derivatives.

    Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Reagents such as coupling agents and catalysts may be used to facilitate these reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.

Chemical Reactions Analysis

1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Scientific Research Applications

1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- can be compared with other similar compounds, such as:

    1-Propanesulfonamide, 2,2-dimethyl-3-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-: Shares a similar core structure but differs in the substitution pattern, leading to distinct properties and applications.

    1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)-: Another related compound with variations in the triazolo and pyridazin rings, affecting its reactivity and utility.

The uniqueness of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

152537-74-1

Molecular Formula

C12H19N5O3S

Molecular Weight

313.38 g/mol

IUPAC Name

3-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C12H19N5O3S/c1-8-5-10-14-9(2)15-17(10)16-11(8)20-6-12(3,4)7-21(13,18)19/h5H,6-7H2,1-4H3,(H2,13,18,19)

InChI Key

GJECKACUXLGNIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2N=C1OCC(C)(C)CS(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.